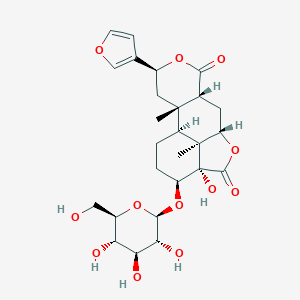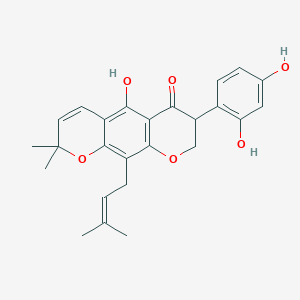
2,3-Dihydroauriculatin
- 点击“快速查询”以从我们的专家团队获取报价。
- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。
描述
2,3-Dihydroauriculatin is a natural product found in Erythrina vogelii, Ormosia monosperma, and other organisms with data available.
科研应用
Inhibition of Protein Tyrosine Phosphatase 1B
2,3-Dihydroauriculatin has been identified as a compound that inhibits Protein Tyrosine Phosphatase 1B (PTP1B), which is considered a therapeutic target for the treatment of type 2 diabetes and obesity. This finding suggests its potential use in managing these conditions (Bae et al., 2006).
Anti-Oral Microbial Activity
This compound has demonstrated moderate activity against oral-microbial organisms such as Streptococcus mutans, Prophyromonas gingivalis, and Actinomyces actinomycetemcomitans. This indicates its potential application in dental health and as a treatment for oral infections (Iinuma et al., 1994).
Broader Context of Flavonoid Research
While the specific applications of 2,3-Dihydroauriculatin are highlighted in the studies above, it is important to consider it within the broader context of flavonoid research. Flavonoids like Dihydromyricetin and Taxifolin have shown a range of health benefits, including antioxidative, anti-inflammatory, and anticancer properties (Li et al., 2017); (Sunil & Xu, 2019). These broader findings provide context for the potential of 2,3-Dihydroauriculatin in various therapeutic applications.
性质
CAS 编号 |
105594-10-3 |
|---|---|
产品名称 |
2,3-Dihydroauriculatin |
分子式 |
C25H26O6 |
分子量 |
422.5 g/mol |
IUPAC 名称 |
7-(2,4-dihydroxyphenyl)-5-hydroxy-2,2-dimethyl-10-(3-methylbut-2-enyl)-7,8-dihydropyrano[3,2-g]chromen-6-one |
InChI |
InChI=1S/C25H26O6/c1-13(2)5-7-17-23-16(9-10-25(3,4)31-23)21(28)20-22(29)18(12-30-24(17)20)15-8-6-14(26)11-19(15)27/h5-6,8-11,18,26-28H,7,12H2,1-4H3 |
InChI 键 |
QIUJXSRLJRBVHI-UHFFFAOYSA-N |
SMILES |
CC(=CCC1=C2C(=C(C3=C1OCC(C3=O)C4=C(C=C(C=C4)O)O)O)C=CC(O2)(C)C)C |
规范 SMILES |
CC(=CCC1=C2C(=C(C3=C1OCC(C3=O)C4=C(C=C(C=C4)O)O)O)C=CC(O2)(C)C)C |
同义词 |
2,3-dihydroauriculatin |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
免责声明和体外研究声明
请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。



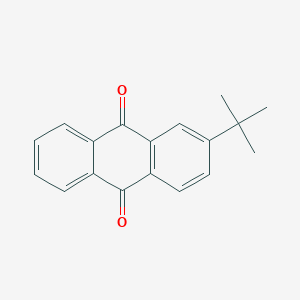
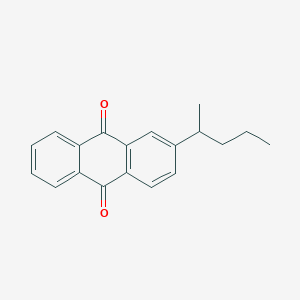
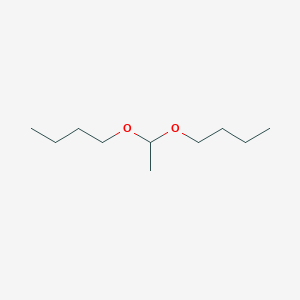
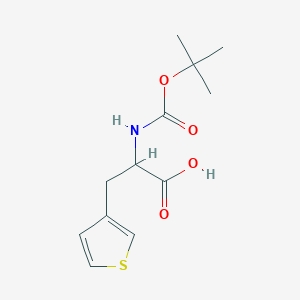
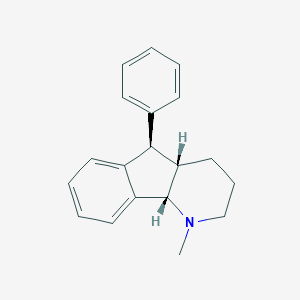
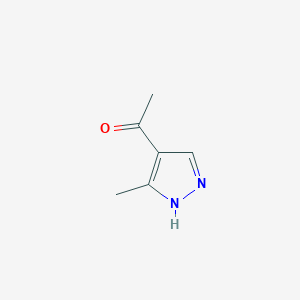
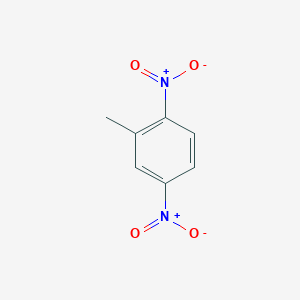
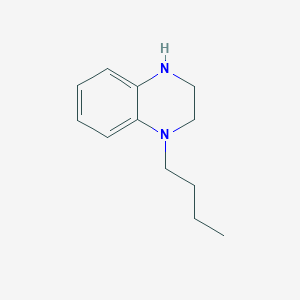
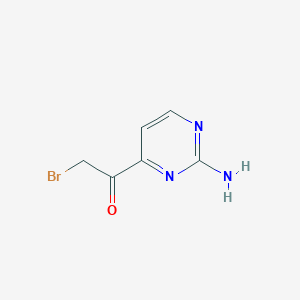
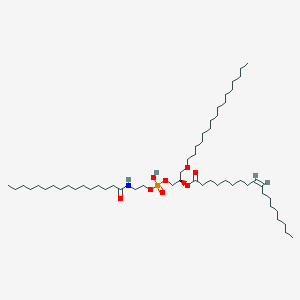
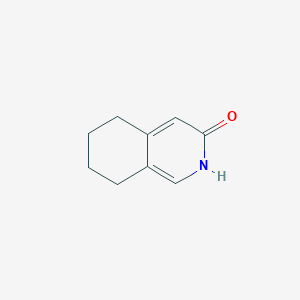
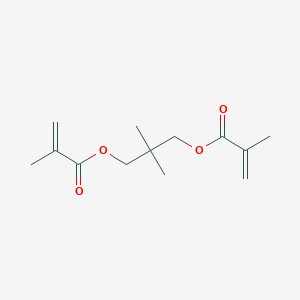
![1-(Benzylidenehydrazinylidene)-7-chloro-10-hydroxy-3-[4-(trifluoromethyl)phenyl]-1,3,4,10-tetrahydroacridin-9(2H)-one](/img/structure/B8436.png)
